molecular formula C9H18N2O3 B066886 Carbamic acid, (3-amino-1-methyl-3-oxopropyl)-, 1,1-dimethylethyl ester, (R)- CAS No. 159877-48-2

Carbamic acid, (3-amino-1-methyl-3-oxopropyl)-, 1,1-dimethylethyl ester, (R)-

Cat. No. B066886
CAS RN: 159877-48-2
M. Wt: 202.25 g/mol
InChI Key: RHTSOFOGPVTVGP-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Carbamic acid, (3-amino-1-methyl-3-oxopropyl)-, 1,1-dimethylethyl ester, (R)- is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is also known as R-2-AMT and is a chiral intermediate used for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Carbamic acid, (3-amino-1-methyl-3-oxopropyl)-, 1,1-dimethylethyl ester, (R)- is not well understood. However, studies have shown that it acts as a chiral auxiliary in the synthesis of chiral compounds. It has also been shown to have potential antitumor activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Carbamic acid, (3-amino-1-methyl-3-oxopropyl)-, 1,1-dimethylethyl ester, (R)- are not well studied. However, studies have shown that it has potential antitumor activity and can act as a chiral auxiliary in the synthesis of chiral compounds.

Advantages and Limitations for Lab Experiments

The advantages of using Carbamic acid, (3-amino-1-methyl-3-oxopropyl)-, 1,1-dimethylethyl ester, (R)- in lab experiments are its chiral nature and potential applications in the synthesis of pharmaceuticals and agrochemicals. However, the limitations are its high cost and limited availability.

Future Directions

There are several future directions for the research on Carbamic acid, (3-amino-1-methyl-3-oxopropyl)-, 1,1-dimethylethyl ester, (R)-. These include:
1. Further studies on its mechanism of action and potential antitumor activity.
2. Development of more efficient and cost-effective synthesis methods.
3. Exploration of its potential applications in the synthesis of other chiral compounds.
4. Investigation of its potential applications in other fields such as materials science and catalysis.
In conclusion, Carbamic acid, (3-amino-1-methyl-3-oxopropyl)-, 1,1-dimethylethyl ester, (R)- is a chiral intermediate with potential applications in various research fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on Carbamic acid, (3-amino-1-methyl-3-oxopropyl)-, 1,1-dimethylethyl ester, (R)- is needed to fully understand its potential and limitations.

Synthesis Methods

The synthesis of Carbamic acid, (3-amino-1-methyl-3-oxopropyl)-, 1,1-dimethylethyl ester, (R)- involves the reaction of (R)-2-amino-1-methyl-3-oxobutane with isobutyl chloroformate. The reaction takes place in the presence of a base such as triethylamine and a solvent such as dichloromethane. The product is then purified using column chromatography to obtain pure Carbamic acid, (3-amino-1-methyl-3-oxopropyl)-, 1,1-dimethylethyl ester, (R)-.

Scientific Research Applications

Carbamic acid, (3-amino-1-methyl-3-oxopropyl)-, 1,1-dimethylethyl ester, (R)- has potential applications in various research fields. It is used as a chiral intermediate for the synthesis of pharmaceuticals such as antihypertensive drugs, antitumor agents, and antibiotics. It is also used for the synthesis of agrochemicals such as herbicides and insecticides. Carbamic acid, (3-amino-1-methyl-3-oxopropyl)-, 1,1-dimethylethyl ester, (R)- is also used in the synthesis of chiral ligands for asymmetric catalysis.

properties

CAS RN

159877-48-2

Molecular Formula

C9H18N2O3

Molecular Weight

202.25 g/mol

IUPAC Name

tert-butyl N-[(2R)-4-amino-4-oxobutan-2-yl]carbamate

InChI

InChI=1S/C9H18N2O3/c1-6(5-7(10)12)11-8(13)14-9(2,3)4/h6H,5H2,1-4H3,(H2,10,12)(H,11,13)/t6-/m1/s1

InChI Key

RHTSOFOGPVTVGP-ZCFIWIBFSA-N

Isomeric SMILES

C[C@H](CC(=O)N)NC(=O)OC(C)(C)C

SMILES

CC(CC(=O)N)NC(=O)OC(C)(C)C

Canonical SMILES

CC(CC(=O)N)NC(=O)OC(C)(C)C

synonyms

Carbamic acid, (3-amino-1-methyl-3-oxopropyl)-, 1,1-dimethylethyl ester, (R)-

Origin of Product

United States

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